4-methoxypyrazolo[1,5-a]pyridine-7-carboxylic acid
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Overview
Description
4-Methoxypyrazolo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a methoxy group at the 4-position and a carboxylic acid group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxypyrazolo[1,5-a]pyridine-7-carboxylic acid typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Products may include 4-formylpyrazolo[1,5-a]pyridine-7-carboxylic acid or 4-carboxypyrazolo[1,5-a]pyridine-7-carboxylic acid.
Reduction: Products may include 4-methoxypyrazolo[1,5-a]pyridine-7-methanol or 4-methoxypyrazolo[1,5-a]pyridine-7-aldehyde.
Substitution: Products depend on the nucleophile used, such as 4-aminopyrazolo[1,5-a]pyridine-7-carboxylic acid.
Scientific Research Applications
4-Methoxypyrazolo[1,5-a]pyridine-7-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methoxypyrazolo[1,5-a]pyridine-7-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.
Modulating Receptors: Interacting with receptor sites to either activate or inhibit their function.
Pathways Involved: It may affect pathways related to inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.
4-Hydroxypyrazolo[1,5-a]pyridine-7-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
4-Methoxypyrazolo[1,5-a]pyridine-7-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
2624135-17-5 |
---|---|
Molecular Formula |
C9H8N2O3 |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
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